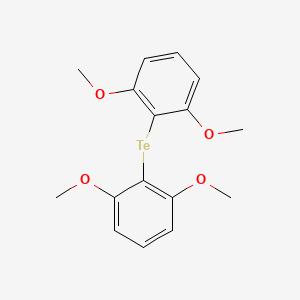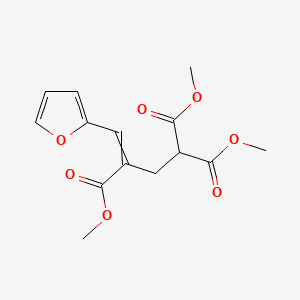![molecular formula C11H14O3S2 B12561998 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid CAS No. 143612-18-4](/img/structure/B12561998.png)
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid is an organic compound that contains both a benzoic acid moiety and a sulfanyl group This compound is of interest due to its unique chemical structure, which includes multiple sulfanyl groups and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-[(2-hydroxyethyl)sulfanyl]ethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid involves its interaction with thiol-containing enzymes and proteins. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol: Similar structure with additional ethoxy groups.
2-[(2-Hydroxyethyl)sulfanyl]ethanol: Lacks the benzoic acid moiety.
2-Mercaptobenzoic acid: Contains only one sulfanyl group.
Uniqueness
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and multiple sulfanyl groups
Propiedades
Número CAS |
143612-18-4 |
|---|---|
Fórmula molecular |
C11H14O3S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]benzoic acid |
InChI |
InChI=1S/C11H14O3S2/c12-5-6-15-7-8-16-10-4-2-1-3-9(10)11(13)14/h1-4,12H,5-8H2,(H,13,14) |
Clave InChI |
SRQCQBZKDYUXHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SCCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)



![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)

